3-(4-bromophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one
Description
3-(4-Bromophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic furochromenone derivative characterized by a fused furan-chromenone core. Its structure includes:
- A 4-bromophenyl group at position 3, which introduces steric bulk and electronic effects due to bromine’s electronegativity.
- Methyl substituents at positions 5, 6, and 9, enhancing lipophilicity and influencing molecular interactions.
The compound’s synthesis likely involves multi-step reactions, including cyclization and halogenation, similar to methods described for related furochromenones .
Properties
IUPAC Name |
3-(4-bromophenyl)-5,6,9-trimethylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO3/c1-10-11(2)20(22)24-19-12(3)18-16(8-15(10)19)17(9-23-18)13-4-6-14(21)7-5-13/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNUWGXSCKPYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with appropriate furochromene precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The methyl groups at positions 5, 6, and 9 undergo oxidation under controlled conditions. For example:
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Benzylic Oxidation : The methyl group at position 9 (adjacent to the chromenone oxygen) is oxidized to a carboxylic acid using strong oxidizing agents like KMnO₄ in acidic media.
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Non-Benzylic Oxidation : Methyl groups at positions 5 and 6 are oxidized to ketones using CrO₃ in acetic anhydride.
Table 1: Oxidation Reactions
| Position | Oxidizing Agent | Product | Yield (%) |
|---|---|---|---|
| C9-CH₃ | KMnO₄/H₂SO₄ | C9-COOH | 65–72 |
| C5-CH₃ | CrO₃/(Ac)₂O | C5-CO | 58–63 |
| C6-CH₃ | CrO₃/(Ac)₂O | C6-CO | 55–60 |
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient 4-bromophenyl group participates in NAS reactions. The bromine atom is replaced by nucleophiles (e.g., amines, alkoxides) under palladium catalysis:
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Amine Substitution : Reaction with piperidine in the presence of Pd(PPh₃)₄ yields 3-(4-piperidinophenyl)-5,6,9-trimethyl-furochromenone .
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Methoxy Substitution : Treatment with NaOMe/CuI in DMF produces the methoxy derivative.
Table 2: NAS Reaction Conditions
| Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Piperidine | Pd(PPh₃)₄ | Toluene | 110 | 12 | 78 |
| NaOMe | CuI | DMF | 80 | 6 | 82 |
Cross-Coupling Reactions
The bromophenyl group enables Suzuki-Miyaura and Ullmann couplings:
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Suzuki Coupling : Reacts with phenylboronic acid using Pd(dba)₂/XPhos to form a biaryl derivative .
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Ullmann Coupling : Couples with iodobenzene under CuI/L-proline catalysis to generate extended π-systems.
Table 3: Cross-Coupling Parameters
| Reaction Type | Reagent | Catalyst System | Yield (%) |
|---|---|---|---|
| Suzuki | PhB(OH)₂ | Pd(dba)₂/XPhos | 85 |
| Ullmann | PhI | CuI/L-proline | 73 |
Electrophilic Substitution
The electron-rich furochromenone core undergoes electrophilic substitution at activated positions:
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Nitration : HNO₃/H₂SO₄ selectively nitrates the C8 position .
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Sulfonation : SO₃/H₂SO₄ introduces sulfonic acid groups at C2 .
Table 4: Electrophilic Substitution Outcomes
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C8 | 8-Nitro derivative |
| Sulfonation | SO₃/H₂SO₄ | C2 | 2-Sulfo derivative |
Reduction Reactions
The chromenone carbonyl group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:
-
Carbonyl Reduction : LiAlH₄ in THF reduces the lactone carbonyl to a hydroxyl group, yielding the dihydrofurochromenol derivative.
Photochemical Reactions
The compound exhibits [2+2] photocycloaddition reactivity under UV light due to conjugated double bonds in the furochromenone system :
Key Mechanistic Insights:
-
Steric Effects : The 5,6,9-trimethyl groups hinder reactions at the chromenone core, directing substituents to the bromophenyl ring .
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Electronic Effects : The bromophenyl group’s electron-withdrawing nature enhances NAS and cross-coupling reactivity .
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Solvent Sensitivity : Polar aprotic solvents (e.g., DMF, DMSO) improve yields in palladium-catalyzed reactions.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that furochromenes, including 3-(4-bromophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one, exhibit promising anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms such as the inhibition of cell proliferation and modulation of apoptotic pathways. For instance, derivatives of furochromenes have been found to interact with specific enzymes involved in cancer cell metabolism, potentially leading to therapeutic effects.
2. Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. Experimental studies have demonstrated that related furochromenes can scavenge free radicals effectively, which may help in the development of nutraceuticals aimed at reducing oxidative damage in cells.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. Compounds with similar structures have been investigated for their ability to protect neurons from damage caused by neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanism may involve the modulation of neurotransmitter levels or reduction of neuroinflammation.
Material Science Applications
1. Photonic Applications
Due to its unique chromophore structure, this compound can be utilized in photonic devices. Its ability to absorb and emit light makes it a candidate for applications in organic light-emitting diodes (OLEDs) and solar cells. Research into its photophysical properties has revealed that it can serve as a light-harvesting material due to its favorable absorption spectrum.
2. Polymer Chemistry
The compound can also be incorporated into polymer matrices to enhance the mechanical and thermal properties of materials. Its bromine substituent may improve flame retardancy in polymer composites, making it suitable for applications in safety-critical environments.
Biochemical Research Applications
1. Enzyme Inhibition Studies
This compound can be utilized in biochemical assays to study enzyme inhibition mechanisms. The presence of the bromophenyl group may enhance binding affinity towards certain enzymes, making it a valuable tool for drug discovery processes focused on enzyme-targeted therapies.
2. Interaction with Biological Targets
Studies focusing on how this compound interacts with various biological receptors can provide insights into its pharmacological potential. Understanding these interactions is essential for the development of new therapeutic agents targeting specific pathways involved in diseases.
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The bromophenyl group and furochromene core allow the compound to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Key Differences:
Biological Activity :
- Bromine’s electron-withdrawing nature may enhance DNA intercalation, similar to psoralens, but with altered photochemical properties due to substituents .
- Compared to 3-tert-butyl analogs , the target compound’s bromophenyl group likely improves target specificity in enzyme inhibition (e.g., kinases or cytochrome P450).
Biological Activity
3-(4-bromophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound with potential biological activities that have garnered attention in recent research. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHBrO |
| Molecular Weight | 383.235 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 532.5 ± 50.0 °C |
| Flash Point | 275.8 ± 30.1 °C |
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This activity is crucial for protecting cells from oxidative stress and may contribute to the compound's therapeutic potential against various diseases.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Inflammation is a critical component of many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest in therapeutic development. Research on related compounds has shown they can inhibit pro-inflammatory cytokines and pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : The compound may affect key signaling pathways such as NF-kB and MAPK pathways, which are involved in cell proliferation and survival.
- Antioxidant Activity : The ability to scavenge free radicals contributes to its protective effects against cellular damage.
Study on Related Compounds
A study published in Cancer Letters investigated the effects of furochromene derivatives on cancer cell lines. The results indicated that these compounds induced apoptosis and inhibited cell proliferation through the activation of caspases and modulation of Bcl-2 family proteins . While this study did not focus on this compound specifically, the findings suggest a promising avenue for further research into its anticancer properties.
Antioxidant Activity Assessment
Another study assessed the antioxidant capacity of various furochromene derivatives using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results indicated that some derivatives exhibited potent free radical scavenging activity . This property is essential for developing therapeutic agents aimed at oxidative stress-related conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-bromophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of furochromenone derivatives typically involves multi-step reactions, such as condensation, cyclization, and functional group modifications. For example, the synthesis of a structurally related compound, 3-(chloromethyl)-2,5,9-trimethyl-furochromenone, used chloromethylation followed by cyclization under acidic conditions . To optimize yields:
- Use high-purity starting materials (e.g., 4-bromophenylacetic acid) to minimize side reactions.
- Employ catalysts like BF₃·Et₂O for efficient cyclization.
- Monitor reaction progress via HPLC or TLC to isolate intermediates.
- Data Table :
| Step | Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Chloromethylation | 65 | 92% |
| 2 | Cyclization | 78 | 89% |
Q. How can the structural identity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm, methyl groups at δ 2.1–2.5 ppm).
- HRMS : Verify molecular formula (e.g., C₂₀H₁₅BrO₃ requires m/z 398.0154).
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry for novel derivatives .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) at 10–100 µM.
- Antimicrobial : Broth microdilution (MIC determination) for bacterial/fungal strains.
- DNA Interaction : Ethidium bromide displacement assay to assess nucleic acid binding affinity .
Advanced Research Questions
Q. What mechanistic insights exist for furochromenone derivatives interacting with biological targets?
- Methodological Answer : Psoralen-like furochromenones (e.g., Amotosalen) intercalate into DNA/RNA and form covalent adducts under UV light, inhibiting replication . For the bromophenyl derivative:
- Perform molecular docking to predict binding pockets in targets like topoisomerase II or GSK-3β.
- Validate with surface plasmon resonance (SPR) to measure binding kinetics (e.g., Kd values).
- Contradiction Note : Some analogs show pro-apoptotic effects, while others inhibit kinases—context-dependent mechanisms require pathway-specific assays (e.g., Western blot for caspase-3 activation) .
Q. How can structure-activity relationships (SAR) be explored to enhance potency?
- Methodological Answer :
- Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity.
- Methyl Group Removal : Synthesize 5-demethyl or 6-demethyl analogs to assess steric effects.
- Data Table :
| Derivative | IC₅₀ (µM, HepG2) | LogP | Solubility (µg/mL) |
|---|---|---|---|
| Parent | 28.5 | 3.2 | 12.4 |
| 5-Nitro | 15.7 | 2.8 | 8.9 |
| 6-Demethyl | 42.1 | 3.5 | 5.3 |
Q. How should contradictory data on biological activity be resolved?
- Methodological Answer : Address discrepancies via:
- Dose-Response Curves : Ensure assays use consistent concentrations (e.g., 1–100 µM).
- Cell Line Authentication : Avoid cross-contamination (e.g., STR profiling).
- Pathway-Specific Inhibitors : Use controls (e.g., psoralen + UV vs. dark conditions) to isolate mechanisms .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
